5-(1H-pyrazol-4-yl)pent-4-yn-1-ol
Description
5-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a heterocyclic compound featuring a pyrazole ring linked to a pent-4-yn-1-ol chain. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The alkyne moiety in the pent-4-yn-1-ol chain offers synthetic utility for further functionalization via click chemistry or cross-coupling reactions.
Properties
CAS No. |
1565522-01-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)pent-4-yn-1-ol |
InChI |
InChI=1S/C8H10N2O/c11-5-3-1-2-4-8-6-9-10-7-8/h6-7,11H,1,3,5H2,(H,9,10) |
InChI Key |
WPAILDRIRWADBA-UHFFFAOYSA-N |
SMILES |
C1=C(C=NN1)C#CCCCO |
Canonical SMILES |
C1=C(C=NN1)C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Pyrazole Core
Trifluoromethyl-Substituted Pyrazoles
Compounds like 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole () incorporate a CF₃ group on the pyrazole ring. The electron-withdrawing CF₃ group reduces electron density at the pyrazole core, hindering Sonogashira cross-coupling reactions compared to 5-(1H-pyrazol-4-yl)pent-4-yn-1-ol, which lacks such substituents .
Aromatic and Heterocyclic Substituents
Functional Group Modifications
Alcohol vs. Tetrazole and Oxadiazole Moieties
- Racecadotril-tetrazole-amino acid derivatives () replace the alcohol group with tetrazole rings, significantly enhancing antinociceptive activity (e.g., compounds 15a–l showed higher activity than morphine in hot-plate tests) .
- 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles () exhibit heterocyclic diversity, with oxadiazole rings improving thermal stability and bioactivity against microbial targets .
Pharmacokinetic and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP) | Bioactivity Highlights |
|---|---|---|---|---|
| This compound | ~164.18 | Pyrazole, Alkyne, Alcohol | Moderate (1.2) | Synthetic versatility |
| 4-(5-CF₃-1H-pyrazol-4-yl)-1H-triazole | ~242.15 | CF₃, Triazole | Low (2.8) | Antimicrobial activity |
| 1-[5-(4-Fluorophenyl)-...methanamine | 205.23 | Fluorophenyl, Methylamine | High (2.1) | Enhanced metabolic stability |
| Racecadotril-tetrazole derivatives | ~350–400 | Tetrazole, Amino acid | Variable (1.5–3.0) | High antinociceptive activity |
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